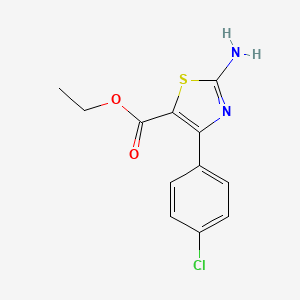

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Description

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate (CAS 74476-53-2) is a thiazole-based heterocyclic compound with a molecular formula of C₁₂H₁₁ClN₂O₂S and a molecular weight of 282.75 g/mol . Its structure features a thiazole core substituted with an amino group at position 2, a 4-chlorophenyl group at position 4, and an ethyl carboxylate ester at position 3. This compound is used in medicinal chemistry as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . Its crystal structure reveals intramolecular N–H···O hydrogen bonds and a dihedral angle of 77.32° between the thiazole and chlorophenyl rings, influencing its conformational stability .

Properties

IUPAC Name |

ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOCGUADOVEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510214 | |

| Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74476-53-2 | |

| Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals. The compound is particularly useful in the synthesis of thiazole derivatives, which are known for their diverse biological activities.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Products | Reference |

|---|---|---|

| N-acylation | Thiazole derivatives with anticancer properties | |

| Alkylation | Substituted thiazoles with enhanced lipophilicity | |

| Coupling reactions | Various thiazole-based compounds |

The compound has been extensively studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

One study evaluated the anticancer potential of several thiazole derivatives synthesized from this compound. The results showed that certain derivatives demonstrated high cytotoxicity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma). Notably, one compound exhibited a selectivity index indicating low toxicity to normal cells while effectively inhibiting tumor growth in vivo models .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a scaffold for developing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for treating infectious diseases and cancer.

Table 2: Therapeutic Potential of this compound Derivatives

| Target Disease | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Cancer | 2-Aminothiazole derivatives | Antiproliferative | |

| Infectious Diseases | Thiazole-based antibiotics | Antimicrobial | |

| HIV | Thiazole amides | Inhibitory effects |

Industrial Applications

Beyond its medicinal applications, this compound is also utilized in industrial settings. It is involved in the production of dyes and pigments, leveraging its unique chemical structure for various applications in material science.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, leading to modulation of their activity.

Pathways Involved: It may interfere with signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate (CAS 834885-05-1)

- Structural Difference : Bromine replaces chlorine at the para position of the phenyl ring.

- Impact : The bromine atom’s larger atomic radius and polarizability increase molecular weight (327.19 g/mol) and lipophilicity compared to the chloro analogue. This enhances membrane permeability but may reduce solubility in aqueous media. In a study, the bromo derivative was modified with a benzylureido group to synthesize SIRT2 inhibitors, indicating its utility in enzyme-targeted drug design .

- Similarity Score : 0.95 (indicating high structural overlap) .

Ethyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate

- Structural Difference : Dual substitution with chlorine (position 4) and fluorine (position 2) on the phenyl rings.

- The compound’s molecular formula (C₁₈H₁₃ClFNO₂S) reflects increased complexity, which may affect metabolic stability .

Electron-Donating and Withdrawing Group Analogues

Ethyl 2-amino-4-(4-cyanophenyl)thiazole-5-carboxylate (CAS 333340-98-0)

- Structural Difference: A cyano (-CN) group replaces the chloro substituent.

- This modification could enhance binding affinity to enzymes or receptors requiring polar interactions .

Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate (CAS 68301-49-5)

- Structural Difference : Methoxy (-OCH₃) replaces chlorine.

- This compound has a similarity score of 1.00 to its methyl-substituted analogue, suggesting comparable synthetic accessibility .

Trifluoromethyl and Pyridinyl Analogues

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 38471-47-5)

- Structural Difference : A trifluoromethyl (-CF₃) group replaces chlorine.

- Impact : The -CF₃ group’s high electronegativity and lipophilicity improve metabolic stability and bioavailability. This compound is used in agrochemical and pharmaceutical research for its resistance to oxidative degradation .

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate

- Structural Difference : A pyridinyl group replaces the chlorophenyl ring.

- Impact : The nitrogen in the pyridine ring introduces basicity, enhancing solubility in acidic environments. This modification is advantageous for drugs requiring pH-dependent absorption .

Data Table: Key Properties of Selected Analogues

Biological Activity

Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which includes both sulfur and nitrogen atoms, and a chlorophenyl group that enhances its biological activity. The molecular formula is with a molecular weight of approximately 299.75 g/mol. The presence of the chlorophenyl group increases lipophilicity, facilitating cellular penetration and interaction with various biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This inhibition can lead to various effects such as antimicrobial action and apoptosis in cancer cells .

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, as well as antifungal properties.

- Anticancer Activity : Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines, showing potential against tumors such as hepatocellular carcinoma .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have shown that derivatives of thiazole compounds exhibit substantial antimicrobial activity. This compound was tested against multiple strains, revealing effective inhibition of bacterial growth, particularly in Gram-positive bacteria like Staphylococcus aureus .

- Anticancer Research : A study explored the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung), HeLa (cervical), and K562 (leukemia). Results indicated that the compound significantly reduced cell viability, promoting apoptotic pathways . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring for enhancing anticancer activity .

- Mechanistic Insights : Research has demonstrated that the compound interacts with specific molecular targets within cells, leading to alterations in cellular signaling pathways that promote apoptosis or inhibit proliferation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

-

Chlorine substitution is facilitated by electron-withdrawing effects of the thiazole ring .

-

CuSO₄ enhances reaction rates by stabilizing transition states .

Amino Group Modifications

The 2-amino group participates in acylation, alkylation, and condensation reactions.

Mechanistic Notes :

-

Acylation proceeds via nucleophilic attack of the amino group on electrophilic carbonyl carbons .

-

Schiff bases form reversibly; yields depend on aldehyde electrophilicity .

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis to carboxylic acid, enabling further derivatization.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 2-Amino-4-(4-chlorophenyl)thiazole-5-carboxylic acid | 95% | |

| Amide formation | SOCl₂ (to acid chloride), then NH₃ | Corresponding carboxamide | 81% |

Optimization Data :

-

Hydrolysis under basic conditions (NaOH/EtOH) reduces decarboxylation side reactions.

Oxidation and Reduction Pathways

Redox reactions target the amino group and aromatic systems.

Challenges :

-

Over-oxidation of the thiazole ring occurs with strong oxidants (e.g., KMnO₄) .

-

Hydrogenation may saturate the thiazole ring unless moderated .

Cyclization and Heterocycle Formation

The amino and ester groups enable cyclization to fused heterocycles.

Applications :

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the chlorophenyl group.

| Reaction | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | Biaryl derivatives | 73% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated products | 66% |

Limitations :

-

Steric hindrance from the thiazole ring reduces coupling efficiency.

Critical Analysis of Synthetic Challenges

-

Regioselectivity : Competing reactivity of the amino group vs. ester necessitates protecting-group strategies .

-

Stability : The thiazole ring is prone to ring-opening under strongly acidic/basic conditions .

-

Scalability : Pd-catalyzed reactions require rigorous catalyst recycling for industrial use.

This compound’s versatility in generating pharmacophores and materials precursors underscores its importance in synthetic organic chemistry. Further studies should explore enantioselective modifications and green chemistry approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.